molecular formula C15H13IN2O2S B4891798 2-iodo-N-[(2-methoxyphenyl)carbamothioyl]benzamide

2-iodo-N-[(2-methoxyphenyl)carbamothioyl]benzamide

Cat. No.: B4891798
M. Wt: 412.2 g/mol
InChI Key: YYRRWYSFOATDDL-UHFFFAOYSA-N
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Description

2-Iodo-N-[(2-methoxyphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C₁₅H₁₃IN₂O₂S It is a derivative of benzamide, featuring an iodine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[(2-methoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 2-iodobenzoyl chloride with 2-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-[(2-methoxyphenyl)carbamothioyl]benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides, nitriles, or other substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

Scientific Research Applications

2-Iodo-N-[(2-methoxyphenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-iodo-N-[(2-methoxyphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of signal transduction, alteration of gene expression, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-N-[(4-methoxyphenyl)carbamothioyl]benzamide
  • 2-Iodo-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide

Uniqueness

2-Iodo-N-[(2-methoxyphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the iodine atom and the methoxy group influences its electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-iodo-N-[(2-methoxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IN2O2S/c1-20-13-9-5-4-8-12(13)17-15(21)18-14(19)10-6-2-3-7-11(10)16/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRRWYSFOATDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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